molecular formula C18H23ClN4O B13354089 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide

2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide

Cat. No.: B13354089
M. Wt: 346.9 g/mol
InChI Key: XZHBCIYRBAERJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and an acetamide moiety linked to a cyanocyclopentyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2-chlorophenyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a cyanocyclopentyl acetamide derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce different functional groups, leading to a variety of substituted products.

Scientific Research Applications

2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. The piperazine ring and the chlorophenyl group are crucial for binding to biological targets, while the acetamide and cyanocyclopentyl groups influence the compound’s overall activity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C18H23ClN4O

Molecular Weight

346.9 g/mol

IUPAC Name

2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide

InChI

InChI=1S/C18H23ClN4O/c19-15-5-1-2-6-16(15)23-11-9-22(10-12-23)13-17(24)21-18(14-20)7-3-4-8-18/h1-2,5-6H,3-4,7-13H2,(H,21,24)

InChI Key

XZHBCIYRBAERJT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.